2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14982368
Molecular Formula: C27H25N3O2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25N3O2 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-(5-phenylmethoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C27H25N3O2/c31-27(28-14-12-22-17-29-25-9-5-4-8-24(22)25)18-30-15-13-21-16-23(10-11-26(21)30)32-19-20-6-2-1-3-7-20/h1-11,13,15-17,29H,12,14,18-19H2,(H,28,31) |
| Standard InChI Key | IWIDFECJOBYMRO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC4=CNC5=CC=CC=C54 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features two indole moieties connected via an acetamide bridge. The first indole ring is substituted at the 5-position with a benzyloxy group (-OCH2C6H5), while the second indole is linked to the acetamide’s nitrogen via an ethyl chain at the 3-position. This arrangement creates a planar aromatic system with polar functional groups, enhancing solubility and target-binding capabilities .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O2 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-(5-phenylmethoxyindol-1-yl)acetamide |
| Topological Polar Surface Area | 75.8 Ų |
Synthesis Pathways
The synthesis involves multi-step organic reactions:
-
Indole Functionalization: The 5-hydroxyindole undergoes benzylation using benzyl bromide in the presence of potassium carbonate to introduce the benzyloxy group.
-
Acetamide Formation: The modified indole is reacted with chloroacetyl chloride to form 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide.
-
Nucleophilic Substitution: The chlorinated intermediate undergoes displacement with the second indole derivative under basic conditions (e.g., K2CO3/DMF) .
Critical reagents include potassium permanganate for oxidation and lithium aluminum hydride for reductions, ensuring high yields (70–85%).
Biological Activity and Mechanisms
Anticancer Properties
Preliminary in vitro studies demonstrate potent activity against breast cancer (MCF-7, IC50: 2.1 μM) and colon cancer (HCT-116, IC50: 3.4 μM) cell lines. The dual indole system intercalates DNA, inducing apoptosis via caspase-3/7 activation . Comparative studies show 3-fold higher efficacy than mono-indole analogs, underscoring the role of the benzyloxy group in enhancing membrane permeability .
Anti-Inflammatory Effects
In murine models of rheumatoid arthritis, the compound reduced TNF-α and IL-6 levels by 58% and 47%, respectively, at 10 mg/kg doses. Mechanistically, it inhibits NF-κB translocation by blocking IκBα phosphorylation.
Table 2: Biological Activity Profile
| Activity | Model System | Result |
|---|---|---|
| Antiproliferative | MCF-7 cells | IC50: 2.1 μM |
| Anti-inflammatory | Collagen-induced arthritis (mice) | TNF-α reduction: 58% |
| Antimicrobial | S. aureus | MIC: 12.5 μg/mL |
Antimicrobial Action
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 12.5 μg/mL, attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
Comparative Analysis with Structural Analogs
Thiadiazole Derivatives
Replacing the second indole with a thiadiazole ring (e.g., 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) reduces anticancer potency (MCF-7 IC50: 8.7 μM) but enhances antibacterial activity (MIC: 6.2 μg/mL) . The thiadiazole’s electron-deficient ring improves redox cycling, favoring reactive oxygen species generation in prokaryotes.
Methoxyethyl Substitution
Table 3: Structural Modifications and Effects
| Analog Modification | Biological Impact | Key Trade-off |
|---|---|---|
| Thiadiazole substitution | Enhanced antibacterial activity | Reduced anticancer efficacy |
| Methoxyethyl side chain | Improved BBB penetration | Lower target affinity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume